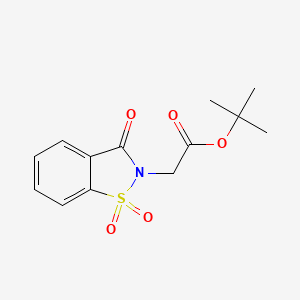![molecular formula C20H20ClN3O2 B5801428 N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5801428.png)
N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, also known as BCTC, is a synthetic compound that belongs to the class of benzamide derivatives. BCTC has gained attention in scientific research due to its potential as a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is involved in the regulation of pain sensation, temperature sensation, and inflammation. The selective inhibition of TRPV1 by BCTC has shown promising results in the treatment of various pain-related disorders.
Mecanismo De Acción
N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide selectively inhibits TRPV1 by binding to a specific site on the channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. The inhibition of TRPV1 by N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide results in the attenuation of pain sensation and inflammation.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to exhibit potent analgesic and anti-inflammatory effects in preclinical studies. The inhibition of TRPV1 by N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide results in the attenuation of pain sensation and inflammation. In addition, N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several advantages for lab experiments, including its high selectivity for TRPV1 and its potent pharmacological effects. However, N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects at higher concentrations.
Direcciones Futuras
There are several potential future directions for the study of N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One area of research could focus on the development of more potent and selective TRPV1 antagonists based on the structure of N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. Another area of research could focus on the potential use of N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in combination with other drugs for the treatment of pain-related disorders. Additionally, further studies are needed to elucidate the long-term effects and safety profile of N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in humans.
Métodos De Síntesis
N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with tert-butylamine to form the corresponding tert-butylamide. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-chlorobenzylamine to give N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been extensively studied for its potential as a selective TRPV1 antagonist. TRPV1 has been implicated in various pain-related disorders, including neuropathic pain, inflammatory pain, and cancer-related pain. N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has shown promising results in preclinical studies for the treatment of these disorders. In addition, N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has also been studied for its potential as a treatment for metabolic disorders such as obesity and diabetes.
Propiedades
IUPAC Name |
N-tert-butyl-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-20(2,3)24(19(25)15-10-7-11-16(21)12-15)13-17-22-18(23-26-17)14-8-5-4-6-9-14/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPWUDUBUKNCNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5801346.png)


![2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5801370.png)


![3-(2-furyl)-N-[(2-naphthylamino)carbonothioyl]acrylamide](/img/structure/B5801396.png)



![N'-[(5-bromo-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5801426.png)
![4-[(4,5-dimethoxy-2-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5801433.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5801434.png)
![2-[(2-methyl-8-quinolinyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B5801442.png)